molecular formula C22H19F3N2O4 B396185 ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(4-{[(NAPHTHALEN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANOATE

ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(4-{[(NAPHTHALEN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANOATE

Cat. No.: B396185
M. Wt: 432.4g/mol
InChI Key: BOACLTDBJCQNJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(4-{[(NAPHTHALEN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANOATE is a complex organic compound characterized by the presence of trifluoromethyl, hydroxy, and naphthylamino groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(4-{[(NAPHTHALEN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANOATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile . This reaction can be carried out under conventional or microwave irradiation methods to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(4-{[(NAPHTHALEN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANOATE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(4-{[(NAPHTHALEN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(4-{[(NAPHTHALEN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The trifluoromethyl group enhances the compound’s binding affinity and specificity for its targets, making it a potent modulator of biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,3,3-trifluoro-2-oxopropanoate
  • ®-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid

Uniqueness

ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(4-{[(NAPHTHALEN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANOATE stands out due to its combination of trifluoromethyl, hydroxy, and naphthylamino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H19F3N2O4

Molecular Weight

432.4g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(naphthalen-2-ylcarbamoylamino)phenyl]propanoate

InChI

InChI=1S/C22H19F3N2O4/c1-2-31-19(28)21(30,22(23,24)25)16-8-11-17(12-9-16)26-20(29)27-18-10-7-14-5-3-4-6-15(14)13-18/h3-13,30H,2H2,1H3,(H2,26,27,29)

InChI Key

BOACLTDBJCQNJQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1=CC=C(C=C1)NC(=O)NC2=CC3=CC=CC=C3C=C2)(C(F)(F)F)O

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)NC(=O)NC2=CC3=CC=CC=C3C=C2)(C(F)(F)F)O

Origin of Product

United States

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